2,4-Dimethoxypyridine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

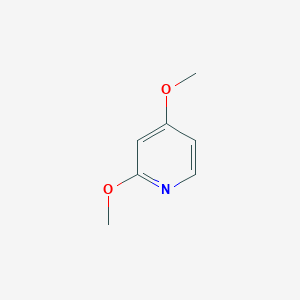

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-9-6-3-4-8-7(5-6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJLJSGWKXPGRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355849 | |

| Record name | 2,4-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18677-43-5 | |

| Record name | 2,4-Dimethoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18677-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Dimethoxypyridine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2,4-dimethoxypyridine, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research and development.

Core Chemical Properties

This compound is a colorless liquid at room temperature.[1] It is a derivative of pyridine with two methoxy groups substituted at the 2 and 4 positions, which enhance its reactivity and solubility in organic solvents.[1] This compound serves as a key intermediate in the synthesis of a variety of more complex molecules.[1]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [1] |

| Boiling Point | 201.4 °C at 760 mmHg | [2] |

| Appearance | Colorless liquid | [1] |

| CAS Number | 18677-43-5 | [1] |

Structural Information

The structure of this compound is characterized by a pyridine ring with methoxy groups at positions 2 and 4. This substitution pattern influences the electron density of the pyridine ring, making it susceptible to various chemical transformations.

| Identifier | Value |

| SMILES | COc1cc(OC)ccn1 |

| InChI | InChI=1S/C7H9NO2/c1-9-6-3-4-8-7(5-6)10-2/h3-5H,1-2H3 |

Synthesis and Reactivity

This compound can be synthesized through various methods, often involving the substitution of corresponding chloro- or hydroxy-pyridines. A common precursor for similar pyridine derivatives is 2,4-dihydroxypyridine. While a direct protocol for this compound is not detailed in the provided search results, a general approach involves the reaction of a di-substituted pyridine with a methoxide source. For instance, the synthesis of 2,4-dibromopyridine has been achieved by heating 2,4-dihydroxypyridine with phosphorus oxybromide.[3] A subsequent nucleophilic substitution with sodium methoxide could potentially yield this compound.

The reactivity of this compound is characterized by the electron-donating nature of the methoxy groups, which activates the pyridine ring towards electrophilic substitution. The nitrogen atom in the ring also retains its basic character and can participate in reactions as a nucleophile or a base.

Experimental Protocols

General Synthesis of a Methoxypyridine Derivative (Illustrative)

The following is an illustrative protocol for a nucleophilic substitution to introduce a methoxy group onto a pyridine ring, based on the synthesis of a related compound. This should be adapted and optimized for the specific synthesis of this compound.

Caption: Illustrative workflow for the synthesis of this compound.

Procedure:

-

To a solution of 2,4-dichloropyridine in an appropriate solvent such as methanol or an inert solvent like dioxane, add a solution of sodium methoxide in methanol.

-

Heat the reaction mixture to reflux and monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Spectroscopic Data

Specific experimental spectra for this compound were not found in the search results. The following are expected characteristic features based on the analysis of related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the two methoxy groups. The chemical shifts of the ring protons will be influenced by the electron-donating methoxy groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and the two carbons of the methoxy groups. The carbons attached to the methoxy groups (C2 and C4) will be shifted to a higher field compared to unsubstituted pyridine.

IR Spectroscopy

The infrared spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl groups, C=N and C=C stretching vibrations of the pyridine ring, and C-O stretching of the methoxy groups.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 139). Fragmentation patterns would likely involve the loss of methyl groups or the entire methoxy groups.[4][5]

Applications in Research and Development

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its structural features allow for the construction of more complex, biologically active molecules.[1] It has been utilized in the development of anti-inflammatory and analgesic drugs, as well as herbicides and fungicides.[1] The presence of the two methoxy groups can also be exploited in material science for the development of novel polymers and coatings.[1]

Caption: Application areas of this compound.

References

An In-Depth Technical Guide to 2,4-Dimethoxypyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-dimethoxypyridine, a versatile heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. This document details its chemical properties, provides experimental protocols for its synthesis and key reactions, and explores its potential biological significance, offering a valuable resource for professionals in research and drug development.

Core Properties and Specifications

This compound is a substituted pyridine derivative characterized by the presence of two methoxy groups at the 2 and 4 positions of the pyridine ring. These substitutions significantly influence the electronic properties and reactivity of the molecule, making it a valuable intermediate in the synthesis of more complex chemical entities.

| Property | Value | Reference |

| CAS Number | 18677-43-5 | [1] |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [1] |

| Appearance | Colorless liquid | |

| Purity | ≥ 98% (TLC) | |

| Storage Conditions | Store at 0-8°C |

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic substitution of a dihalopyridine precursor. A common and effective method involves the reaction of 2,4-dichloropyridine with sodium methoxide. This reaction proceeds via a nucleophilic aromatic substitution mechanism.

Experimental Protocol: Synthesis from 2,4-Dichloropyridine

This protocol is adapted from analogous syntheses of alkoxypyrimidines and provides a reliable method for the preparation of this compound.

Materials:

-

2,4-Dichloropyridine

-

Sodium methoxide

-

Anhydrous methanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide (2.2 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add 2,4-dichloropyridine (1.0 equivalent) at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the resulting residue between diethyl ether and water.

-

Separate the organic layer and wash it sequentially with a saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Key Reactions: Suzuki-Miyaura Cross-Coupling

This compound can serve as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the formation of carbon-carbon bonds and the synthesis of more complex biaryl and heteroaryl structures, which are of significant interest in drug discovery.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Halide

The following is a general protocol for the Suzuki-Miyaura coupling of a 2-pyridyl boronic acid derivative, which can be adapted for reactions involving this compound derivatives. A necessary first step, the conversion of this compound to its corresponding boronic acid or ester, is a standard procedure in organic synthesis.

Materials:

-

2-(or 4-)-Bromo- or Iodo-2,4-dimethoxypyridine

-

Aryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Dioxane, Toluene, DMF, with water)

-

Schlenk flask or sealed tube

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask or sealed tube under an inert atmosphere, add the bromo- or iodo-2,4-dimethoxypyridine (1.0 equivalent), the aryl boronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and a suitable ligand if required.

-

Add the base (2.0-3.0 equivalents) and the solvent system.

-

Stir the reaction mixture at the appropriate temperature (typically between 80-120 °C) for the required time (monitor by TLC or LC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Potential Biological Significance and Applications in Drug Development

While specific studies detailing the biological activity and signaling pathway involvement of this compound are not extensively documented, the broader class of dimethoxypyridine and substituted pyridine derivatives has shown significant potential in medicinal chemistry.

Derivatives of dimethoxypyridine have been investigated for a range of biological activities, including:

-

Antitumor Agents: Various polymethoxylated pyridine ring systems have been synthesized and evaluated for their in-vitro antitumor activity.[1] In some studies, monomethoxylated derivatives have demonstrated better antitumor activity compared to their dimethoxylated counterparts.[1]

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. Sulfonamide methoxypyridine derivatives have been explored as novel PI3K/mTOR dual inhibitors.[2]

-

Anti-inflammatory and Analgesic Properties: this compound serves as a building block in the synthesis of pharmaceuticals, including those with anti-inflammatory and analgesic effects.

The presence of the two methoxy groups on the pyridine ring can influence the molecule's ability to interact with biological targets through hydrogen bonding and by modulating its lipophilicity, which is a critical parameter for drug absorption and distribution.

Researchers and drug development professionals can utilize this compound as a versatile starting material to synthesize libraries of novel compounds for screening against various therapeutic targets. Its utility as a synthetic intermediate makes it a valuable component in the drug discovery pipeline.

Conclusion

This compound is a valuable and versatile chemical building block with established utility in organic synthesis and significant potential in the development of new pharmaceutical agents. The synthetic and reaction protocols provided in this guide offer a practical resource for researchers. While direct biological data on this compound is limited, the known activities of related compounds suggest that it is a promising scaffold for the discovery of novel therapeutics. Further investigation into its biological properties is warranted to fully elucidate its potential in medicine.

References

- 1. Synthesis and biological evaluation of some polymethoxylated fused pyridine ring systems as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2,4-Dimethoxypyridine from Simple Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2,4-dimethoxypyridine, a crucial intermediate in the development of pharmaceuticals and other specialty chemicals.[1] The document details established methodologies starting from readily available precursors, presenting quantitative data in structured tables, and offering detailed experimental protocols. Visual diagrams of the synthetic pathways are included to facilitate a clear understanding of the chemical transformations.

Synthesis from 2,4-Dichloropyridine

A prevalent and efficient method for the synthesis of this compound involves the nucleophilic substitution of chlorine atoms in 2,4-dichloropyridine with methoxy groups. This reaction is typically carried out using sodium methoxide in a suitable solvent.

General Reaction Pathway

The reaction proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. The methoxide ion attacks the electron-deficient carbon atoms at positions 2 and 4 of the pyridine ring, which are activated by the electron-withdrawing nature of the nitrogen atom and the chlorine substituents.

Caption: Synthesis of this compound from 2,4-Dichloropyridine.

Quantitative Data

| Precursor | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,4-Dichloropyridine | Sodium Methoxide | Methanol | Reflux | 18 | 98 | [2] |

Experimental Protocol

Materials:

-

2,4-Dichloropyridine

-

Sodium Methoxide

-

Anhydrous Methanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

To a solution of 2,4-dichloropyridine in anhydrous methanol, add sodium methoxide (2.2 equivalents).

-

Heat the reaction mixture to reflux and maintain for 18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis from 2,4-Dihydroxypyridine

Another common route to this compound is through the methylation of 2,4-dihydroxypyridine. This transformation can be more challenging due to the potential for N-methylation versus O-methylation and the tautomeric nature of the starting material. The choice of methylating agent and reaction conditions is critical to achieve the desired product.

General Reaction Pathway

The methylation of 2,4-dihydroxypyridine can be achieved using various methylating agents, such as dimethyl sulfate or methyl iodide, in the presence of a base. The base deprotonates the hydroxyl groups, forming a more nucleophilic pyridinoxide species, which then reacts with the methylating agent.

Caption: Synthesis of this compound from 2,4-Dihydroxypyridine.

Quantitative Data

Detailed quantitative data for the direct methylation of 2,4-dihydroxypyridine to this compound is not as readily available in the reviewed literature, likely due to challenges in selectivity and yield. However, related transformations provide insights into effective methylation strategies. For instance, the methylation of similar heterocyclic systems often employs strong bases and potent methylating agents.

| Precursor | Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Hydroxypyridine derivatives | Methyl iodide | Sodium hydride | DMF | Room Temperature | 1-4 | Moderate to High |

| 2,4-Dihydroxypyrimidine | Dimethyl sulfate | Potassium carbonate | Acetone | Reflux | 6-12 | Good |

Note: The data in this table is illustrative of general conditions for methylating similar heterocyclic systems and may require optimization for the specific synthesis of this compound.

Experimental Protocol (General)

Materials:

-

2,4-Dihydroxypyridine

-

Dimethyl sulfate or Methyl iodide

-

Potassium carbonate or Sodium hydride

-

Anhydrous solvent (e.g., DMF, Acetone)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a suspension of 2,4-dihydroxypyridine and a suitable base (e.g., potassium carbonate, 2.5 equivalents) in an anhydrous solvent (e.g., acetone) under an inert atmosphere, add the methylating agent (e.g., dimethyl sulfate, 2.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

After completion, cool the mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.

Alternative Synthetic Strategies

While the two methods detailed above are the most direct, other multi-step synthetic routes starting from more fundamental precursors have been reported in the patent literature. For example, a synthesis starting from maltol involves a sequence of methylation, ammonification, chlorination, oxidation, and methoxy substitution to yield a substituted dimethoxypyridine derivative.[3] Although more complex, such routes can be advantageous for large-scale industrial production where cost of starting materials is a primary concern.

Caption: Generalized workflow for a multi-step synthesis of a this compound derivative.

Conclusion

The synthesis of this compound can be effectively achieved from simple and commercially available precursors such as 2,4-dichloropyridine and 2,4-dihydroxypyridine. The choice of synthetic route will depend on factors such as the desired scale of production, cost of reagents, and the required purity of the final product. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals in the field to select and optimize the most suitable synthetic strategy for their specific needs.

References

Spectroscopic Profile of 2,4-Dimethoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-dimethoxypyridine, a key intermediate in pharmaceutical and agrochemical research. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for the characterization and analysis of this compound in a laboratory setting.

Spectroscopic Data Summary

The following tables summarize the predicted and literature-derived spectroscopic data for this compound. Due to the limited availability of directly published experimental spectra for this specific molecule, the NMR data is predicted based on established principles and comparison with structurally similar compounds.

Table 1: ¹H NMR (Proton NMR) Data (Predicted)

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.9 - 8.1 | Doublet | 1H | H-6 |

| ~6.3 - 6.5 | Doublet of Doublets | 1H | H-5 |

| ~6.2 - 6.4 | Doublet | 1H | H-3 |

| ~3.9 - 4.1 | Singlet | 3H | OCH₃ (at C-4) |

| ~3.8 - 4.0 | Singlet | 3H | OCH₃ (at C-2) |

Table 2: ¹³C NMR (Carbon NMR) Data (Predicted)

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C-2 |

| ~163 | C-4 |

| ~150 | C-6 |

| ~105 | C-5 |

| ~95 | C-3 |

| ~55 | OCH₃ (at C-4) |

| ~53 | OCH₃ (at C-2) |

Table 3: IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic, -OCH₃) |

| ~1600, ~1570, ~1470 | Strong-Medium | C=C and C=N stretching (pyridine ring) |

| ~1250 | Strong | C-O-C stretch (asymmetric) |

| ~1030 | Strong | C-O-C stretch (symmetric) |

Table 4: MS (Mass Spectrometry) Data

| m/z | Relative Intensity (%) | Assignment |

| 139 | High | [M]⁺ (Molecular Ion) |

| 124 | Medium | [M - CH₃]⁺ |

| 110 | Medium | [M - CHO]⁺ or [M - NCH₃]⁺ |

| 96 | High | [M - CH₃ - CO]⁺ |

| 69 | Medium | Fragmentation of the pyridine ring |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance III HD) equipped with a 5 mm broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: zg30

-

Number of Scans (NS): 16

-

Relaxation Delay (D1): 1.0 s

-

Acquisition Time (AQ): 4.0 s

-

Spectral Width (SW): 20 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans (NS): 1024

-

Relaxation Delay (D1): 2.0 s

-

Acquisition Time (AQ): 1.2 s

-

Spectral Width (SW): 240 ppm

-

Temperature: 298 K

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g., TopSpin, MestReNova). Chemical shifts are referenced to the TMS signal (0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two) equipped with a Universal Attenuated Total Reflectance (uATR) accessory with a diamond crystal.

Sample Preparation: As this compound is a liquid at room temperature, a neat sample is used.

-

Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a single drop of this compound directly onto the center of the ATR crystal.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

The sample spectrum is collected and automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Instrumentation: A gas chromatography-mass spectrometry (GC-MS) system (e.g., Agilent 7890B GC coupled to a 5977A MSD) with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Flow Rate: 1.0 mL/min

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: 40-400 m/z

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern. This pattern is then interpreted to confirm the structure of the compound.

Workflow and Data Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and the relationship between the different spectroscopic techniques in structure elucidation.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Logic diagram for structural elucidation using multiple spectroscopic techniques.

Solubility and Stability of 2,4-Dimethoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2,4-Dimethoxypyridine (CAS No: 18677-43-5), a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of direct quantitative data in public literature, this document focuses on providing a strong theoretical framework, qualitative solubility predictions based on structural analogs, and detailed experimental protocols for determining these critical physicochemical properties. This guide is intended to empower researchers to generate reliable data, enabling informed decisions in formulation development, process chemistry, and regulatory submissions.

Introduction

This compound is a substituted pyridine derivative with a molecular formula of C₇H₉NO₂ and a molecular weight of 139.15 g/mol . The presence of two electron-donating methoxy groups on the pyridine ring significantly influences its chemical properties, including its solubility in various solvent systems and its stability under different environmental conditions. A thorough understanding of these properties is paramount for its effective use in drug discovery and development, where it serves as a versatile building block. The methoxy groups are known to enhance both reactivity and solubility, making it a valuable reagent in organic synthesis.[1]

Physicochemical Properties

-

IUPAC Name: this compound

-

CAS Number: 18677-43-5

-

Molecular Formula: C₇H₉NO₂

-

Molecular Weight: 139.15 g/mol [1]

-

Appearance: Colorless liquid[1]

-

Storage Conditions: Store at 0-8°C[1]

Solubility Profile

Qualitative Solubility Prediction:

Based on the "like dissolves like" principle, the solubility of this compound can be inferred from its structural components and data from analogous compounds such as methoxypyridines.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The nitrogen atom in the pyridine ring and the oxygen atoms of the methoxy groups can form hydrogen bonds with protic solvents. Therefore, this compound is expected to have good solubility in these solvents. For instance, the related compound 3-Methoxypyridine is reported to be highly soluble in water, ethanol, and methanol.[2]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents can engage in dipole-dipole interactions with the polar C-N and C-O bonds of this compound. Good solubility is anticipated in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar aromatic ring will have favorable interactions with nonpolar solvents. However, the polar functional groups will limit its solubility. Therefore, this compound is expected to have limited to poor solubility in nonpolar solvents.

Quantitative Solubility Data

As of the last update, specific quantitative solubility data for this compound in common solvents is not available in the public domain. The following table is provided as a template for researchers to record their experimental findings. The subsequent section details a robust protocol for generating this data.

Table 1: Experimentally Determined Solubility of this compound in Common Solvents at 25°C

| Solvent | Solvent Polarity Index | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Water | 10.2 | Data not available | Data not available | |

| Ethanol | 5.2 | Data not available | Data not available | |

| Methanol | 6.6 | Data not available | Data not available | |

| Acetone | 5.1 | Data not available | Data not available | |

| Acetonitrile | 6.2 | Data not available | Data not available | |

| Dichloromethane | 3.1 | Data not available | Data not available | |

| Ethyl Acetate | 4.4 | Data not available | Data not available | |

| Tetrahydrofuran (THF) | 4.0 | Data not available | Data not available | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Data not available | Data not available | |

| N,N-Dimethylformamide (DMF) | 6.4 | Data not available | Data not available | |

| Toluene | 2.4 | Data not available | Data not available | |

| Hexane | 0.1 | Data not available | Data not available |

Experimental Protocol for Solubility Determination

The following protocol outlines the isothermal shake-flask method, a common technique for determining the solubility of a compound in various solvents.

Materials:

-

This compound (≥98% purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solute is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set at a constant temperature (e.g., 25°C). Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask to remove any undissolved particles.

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Determine the concentration of this compound in the diluted solution.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

Data Reporting: Express the solubility in appropriate units, such as g/100 mL or mol/L.

Stability Profile

The stability of this compound is a critical parameter, particularly in the context of drug development, as it can influence its shelf-life, formulation, and degradation pathways. While specific stability data is scarce, pyridine derivatives can be susceptible to degradation under various conditions.

Potential Degradation Pathways:

-

Hydrolysis: The methoxy groups could potentially undergo hydrolysis under strong acidic or basic conditions, although this is generally slow for aryl ethers.

-

Oxidation: The pyridine ring and methoxy groups may be susceptible to oxidation, especially in the presence of oxidizing agents or under oxidative stress.

-

Photodegradation: Exposure to light, particularly UV radiation, can lead to photochemical reactions and degradation.

Stability Data

No specific quantitative stability data for this compound was found in the literature. The following tables are presented as templates for recording data from forced degradation studies.

Table 2: Stability of this compound in Aqueous Solution under Different pH Conditions

| pH | Temperature (°C) | Time (days) | % Assay Remaining | Degradants Observed |

| 2 (0.01 N HCl) | 40 | Data not available | ||

| 7 (Water/Buffer) | 40 | Data not available | ||

| 10 (0.01 N NaOH) | 40 | Data not available |

Table 3: Stability of this compound under Thermal and Photolytic Stress

| Condition | Duration | % Assay Remaining | Degradants Observed |

| Solid, 60°C | Data not available | ||

| Solution, 60°C | Data not available | ||

| Photostability (ICH Q1B) | Data not available |

Experimental Protocol for Stability Testing

A forced degradation study is essential to understand the intrinsic stability of this compound. This involves subjecting the compound to a range of stress conditions more severe than accelerated stability testing.

Materials:

-

This compound

-

Solutions of HCl, NaOH, and H₂O₂

-

Appropriate buffers

-

Stability chambers (temperature, humidity, and light controlled)

-

A validated stability-indicating HPLC method capable of separating the parent compound from its degradation products.

Procedure:

-

Acid and Base Hydrolysis: Prepare solutions of this compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) media. Store samples at an elevated temperature (e.g., 60°C) and withdraw aliquots at specified time points. Neutralize the samples before analysis.

-

Oxidative Degradation: Prepare a solution of this compound in a solution of an oxidizing agent (e.g., 3% H₂O₂). Store at room temperature and analyze at various time points.

-

Thermal Degradation: Expose both solid and solution samples of this compound to high temperatures (e.g., 80°C) in a controlled oven.

-

Photostability Testing: Expose solid and solution samples to light according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[3][4] A dark control sample should be stored under the same conditions to differentiate between thermal and light-induced degradation.

-

Sample Analysis: Analyze all stressed samples and controls using a validated stability-indicating HPLC method.

-

Data Analysis: Determine the percentage of remaining this compound and identify and quantify any major degradation products. Mass spectrometry can be used for the structural elucidation of unknown degradants.

Conclusion

References

2,4-Dimethoxypyridine: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

2,4-Dimethoxypyridine has emerged as a valuable and versatile building block in organic synthesis, enabling the construction of complex molecular architectures with applications spanning pharmaceuticals, agrochemicals, and materials science. Its unique electronic properties, arising from the strategic placement of two electron-donating methoxy groups on the pyridine ring, render it amenable to a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on detailed experimental protocols and quantitative data to empower researchers in their synthetic endeavors.

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the nucleophilic aromatic substitution of 2,4-dichloropyridine with sodium methoxide. This reaction proceeds in high yield and provides a straightforward route to the desired product.

Experimental Protocol: Synthesis from 2,4-Dichloropyridine

Procedure: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 2,4-dichloropyridine (1.0 eq) is dissolved in anhydrous N,N-dimethylformamide (DMF). Sodium methoxide (2.2 eq) is then added portion-wise to the stirred solution. The reaction mixture is heated to 120 °C and maintained at this temperature for 6-8 hours, while monitoring the reaction progress by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound as a colorless oil.

| Reactant | Equivalents | MW | Amount |

| 2,4-Dichloropyridine | 1.0 | 147.99 | (user defined) |

| Sodium Methoxide | 2.2 | 54.02 | (user defined) |

| DMF | - | - | (user defined) |

Table 1: Reagents for the synthesis of this compound.

Reactivity and Key Transformations

The electron-rich nature of the this compound ring dictates its reactivity, making it particularly susceptible to electrophilic attack and facilitating functionalization at various positions. Key transformations include directed ortho-metalation and palladium-catalyzed cross-coupling reactions.

Directed ortho-Metalation (DoM)

The methoxy groups in this compound can act as directing groups for metalation, primarily at the C3 and C5 positions. This regioselective functionalization provides a powerful tool for introducing a wide range of electrophiles. The choice of organolithium base and reaction conditions can influence the site of metalation.

Caption: General workflow for directed ortho-metalation of this compound.

Experimental Protocol: Lithiation and Silylation at the C3 Position

Procedure: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at -78 °C, is added n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. The resulting mixture is stirred at this temperature for 1 hour. Trimethylsilyl chloride (1.2 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether (3 x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield 3-trimethylsilyl-2,4-dimethoxypyridine.

| Electrophile | Product | Yield (%) |

| (CH₃)₃SiCl | 3-(Trimethylsilyl)-2,4-dimethoxypyridine | High |

| DMF | This compound-3-carbaldehyde | Good |

| I₂ | 3-Iodo-2,4-dimethoxypyridine | Good |

Table 2: Examples of electrophiles used in the directed ortho-metalation of this compound. (Note: Specific yields are dependent on the exact reaction conditions and scale).

Palladium-Catalyzed Cross-Coupling Reactions

This compound can be converted to organometallic reagents, such as boronic acids or esters, which can then participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the formation of C-C bonds and the synthesis of biaryl compounds.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of (2,4-Dimethoxypyridin-3-yl)boronic Acid

Procedure: A mixture of (2,4-dimethoxypyridin-3-yl)boronic acid (1.0 eq), an aryl halide (1.2 eq), palladium(II) acetate (0.02 eq), a suitable phosphine ligand (e.g., SPhos, 0.04 eq), and a base (e.g., potassium carbonate, 2.0 eq) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent mixture (e.g., dioxane/water, 4:1) is added, and the reaction mixture is heated to 80-100 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.

| Aryl Halide Partner | Product | Yield (%) |

| 4-Bromotoluene | 3-(p-Tolyl)-2,4-dimethoxypyridine | Good to Excellent |

| 1-Bromo-4-methoxybenzene | 3-(4-Methoxyphenyl)-2,4-dimethoxypyridine | Good to Excellent |

| 1-Bromo-3-nitrobenzene | 3-(3-Nitrophenyl)-2,4-dimethoxypyridine | Moderate to Good |

Table 3: Representative examples of Suzuki-Miyaura coupling reactions with (2,4-dimethoxypyridin-3-yl)boronic acid. (Note: Specific yields are highly dependent on the choice of catalyst, ligand, base, and solvent).

Applications in Drug Discovery and Natural Product Synthesis

The functionalized pyridine core accessible through this compound chemistry is a prevalent motif in numerous biologically active molecules. This building block has been utilized in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents.

Case Study: Synthesis of a Kinase Inhibitor Scaffold

Derivatives of this compound have been explored as scaffolds for the development of potent and selective kinase inhibitors. For instance, the C3-arylated derivatives can serve as a core structure for targeting the ATP-binding site of various kinases. The methoxy groups can be further functionalized or demethylated to modulate solubility and hydrogen bonding interactions with the protein target.

Caption: A logical workflow for the development of kinase inhibitors.

This compound is a powerful and versatile building block in organic synthesis. Its predictable reactivity, particularly in directed ortho-metalation and palladium-catalyzed cross-coupling reactions, provides chemists with a reliable platform for the construction of highly functionalized pyridine derivatives. The applications of this scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, highlight its significance in the quest for new therapeutic agents. This guide provides a foundational understanding and practical protocols to facilitate the effective utilization of this compound in diverse synthetic programs.

The Pivotal Role of 2,4-Dimethoxypyridine in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – December 24, 2025 – The heterocyclic compound 2,4-dimethoxypyridine is emerging as a critical scaffold in the development of novel therapeutic agents. Its unique electronic and structural properties make it a versatile building block for synthesizing a wide array of biologically active molecules targeting diseases ranging from cancer and neurodegenerative disorders to viral infections. This technical guide provides an in-depth analysis of the applications of this compound in medicinal chemistry, detailing its role in the synthesis of potent drug candidates, summarizing key quantitative data, and outlining relevant experimental protocols and signaling pathways.

Core Applications in Drug Discovery

This compound and its derivatives serve as essential intermediates in the synthesis of a variety of pharmacologically active compounds. The presence of two methoxy groups at the 2 and 4 positions of the pyridine ring significantly influences the molecule's reactivity and physicochemical properties, making it an attractive starting material for drug design.

Antiviral Potential: Targeting SARS-CoV-2

Recent research has highlighted the potential of this compound derivatives in the development of antiviral agents. Specifically, compounds derived from the closely related 6-amino-2,4-dimethoxypyrimidine have been investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. While experimental antiviral data is still emerging, in silico molecular docking studies have shown that these compounds can efficiently bind to the active site of Mpro, suggesting a promising avenue for the development of novel COVID-19 therapeutics.

Neurodegenerative Diseases: Modulating Gamma-Secretase in Alzheimer's Disease

In the field of neurodegenerative diseases, methoxypyridine-containing compounds have been successfully developed as gamma-secretase modulators (GSMs). Gamma-secretase is a key enzyme in the processing of amyloid precursor protein (APP), which, when cleaved, can produce the amyloid-beta (Aβ) peptides implicated in Alzheimer's disease. A notable example is a gamma-secretase modulator incorporating a methoxypyridine moiety, which has demonstrated potent inhibition of Aβ42 production.

Oncology: A Scaffold for Anticancer Agents

The this compound scaffold has been incorporated into various novel compounds with potential anticancer activity. These derivatives have been shown to target a range of cancer cell lines, although specific quantitative data for a broad spectrum of these compounds is an active area of research.

Anti-inflammatory and Analgesic Applications

Historically, this compound has been recognized as a valuable building block in the synthesis of anti-inflammatory and analgesic drugs. Its structural features allow for the creation of molecules that can interact with key targets in inflammatory pathways.

Quantitative Biological Data

The following table summarizes the quantitative biological activity of a key therapeutic agent derived from a methoxypyridine scaffold.

| Compound ID | Target | Biological Activity | Assay Type | Cell Line/System | Reference |

| γ-Secretase Modulator (cpd 4) | γ-Secretase (Aβ42) | IC50 = 163 nM | Aβ42 Production Assay | Not Specified |

Key Intermediates in Marketed Drugs

A significant application of dimethoxypyridine derivatives is in the synthesis of established pharmaceuticals. 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride is a crucial intermediate in the industrial production of Pantoprazole , a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of this compound-containing compounds are crucial for their continued development.

Synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones

This protocol describes a multi-component reaction for the synthesis of potential antiviral agents.

Materials:

-

Aromatic aldehydes (1 mmol)

-

Dimedone (1 mmol)

-

6-amino-2,4-dimethoxypyrimidine (1 mmol)

-

Acetic acid (3 mL)

-

n-hexane

-

Ethyl acetate

Procedure:

-

A mixture of the aromatic aldehyde, dimedone, and 6-amino-2,4-dimethoxypyrimidine in acetic acid is charged into a 50 mL round bottom flask.

-

The reaction mixture is refluxed for 90 minutes.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (70:30, v/v).

-

After the complete consumption of the starting materials, the reaction mixture is cooled to room temperature.

-

The cooled mixture is then poured into 30 mL of cold water.

-

The resulting crude product is filtered and dried in an oven.

Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride (Pantoprazole Intermediate)

This patented process outlines the synthesis of a key intermediate for a commercial drug.

Starting Material: Maltol

Overall Transformation: Maltol is converted to 2-chloromethyl-3,4-dimethoxypyridine hydrochloride through a series of reactions including methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and a final chlorination step. The detailed, step-by-step industrial synthesis is proprietary but this overview highlights the utility of dimethoxypyridine chemistry.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for understanding the role of this compound derivatives.

Caption: Gamma-Secretase Signaling Pathway in Alzheimer's Disease.

Caption: General Experimental Workflow for Synthesis.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. Its application spans multiple disease areas, from viral infections and neurodegenerative disorders to oncology and inflammation. The continued exploration of derivatives based on this core structure holds significant promise for the future of drug discovery and development. Researchers and scientists are encouraged to further investigate the potential of this remarkable heterocyclic compound.

A Technical Guide to the Theoretical and Computational Investigation of 2,4-Dimethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the theoretical and computational analysis of 2,4-dimethoxypyridine, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] While extensive dedicated theoretical studies on this compound are not widely available in current literature, this document outlines a robust methodology based on established quantum chemical methods and computational modeling techniques successfully applied to analogous molecular systems. Such in-silico investigations are crucial for elucidating the electronic structure, reactivity, and potential as a pharmacophore, thereby accelerating its application in drug design and development.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and suppliers.[1][2][3]

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | [1][2][3] |

| Molecular Weight | 139.15 g/mol | [1][3] |

| CAS Number | 18677-43-5 | [1][3] |

| Appearance | Colorless liquid | [1] |

| Purity | ≥ 98% (TLC) | [1] |

Proposed Theoretical Investigation Workflow

To fully characterize the physicochemical and drug-like properties of this compound, a systematic theoretical investigation is proposed. The following workflow, illustrated in the diagram below, outlines the key computational steps.

Detailed Experimental and Computational Protocols

Quantum Chemical Calculations

This protocol is based on methodologies successfully applied to the study of various pyridine and pyrimidine derivatives.[4][5]

Software: Gaussian 16 or a similar quantum chemistry software package.[5][6]

Methodology: Density Functional Theory (DFT) is recommended for its balance of accuracy and computational cost.[5][6]

-

Functional and Basis Set: The B3LYP functional with the 6-311++G(d,p) basis set is a suitable starting point for geometry optimization and electronic property calculations.[4][5]

-

Solvent Effects: To simulate a biological environment, the Polarizable Continuum Model (PCM) can be employed.[6]

-

Geometry Optimization: The molecular structure of this compound will be optimized to find the lowest energy conformation.

-

Frequency Analysis: Vibrational frequency calculations will be performed on the optimized geometry to confirm it represents a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[4][6]

-

Electronic Property Calculation:

-

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated to determine the HOMO-LUMO energy gap, which is an indicator of chemical reactivity.[5][7]

-

Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to identify the electrophilic and nucleophilic sites of the molecule.[5][7]

-

Mulliken Atomic Charges: The charge distribution on individual atoms will be calculated to understand the molecule's polarity and potential for intermolecular interactions.[5][8]

-

Molecular Docking Studies

This protocol outlines a general procedure for performing molecular docking to investigate the binding affinity and interaction of this compound with a specific protein target.

Software: AutoDock, Schrödinger Maestro, or similar molecular docking software.[5][9]

Methodology:

-

Target Preparation: The three-dimensional crystal structure of the target protein will be obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands will be removed, and hydrogen atoms will be added.[6]

-

Ligand Preparation: The 3D structure of this compound, optimized from the quantum chemical calculations, will be prepared by assigning charges and defining rotatable bonds.[6]

-

Docking Simulation: The prepared ligand will be docked into the active site of the prepared protein target. The simulation will generate a series of possible binding poses.[6]

-

Analysis: The resulting poses will be analyzed based on their binding energy (docking score) and the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the key amino acid residues in the active site.[9]

Predicted and Calculated Data

The following tables present hypothetical yet representative data that would be obtained from the proposed computational studies. These values are based on typical results for similar heterocyclic molecules and should be replaced with actual calculated data upon completion of the studies.

Table 2: Calculated Quantum Chemical Parameters for this compound

| Parameter | Predicted Value |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 5.3 |

| Dipole Moment (Debye) | 2.8 |

| Ionization Potential (eV) | 6.5 |

| Electron Affinity (eV) | 1.2 |

| Hardness (η) | 2.65 |

| Softness (S) | 0.19 |

| Electronegativity (χ) | 3.85 |

Table 3: Predicted Mulliken Atomic Charges for this compound

| Atom | Predicted Charge (a.u.) |

| N1 | -0.45 |

| C2 | 0.35 |

| C3 | -0.15 |

| C4 | 0.30 |

| C5 | -0.10 |

| C6 | -0.05 |

| O (at C2) | -0.50 |

| C (methoxy at C2) | 0.20 |

| O (at C4) | -0.48 |

| C (methoxy at C4) | 0.18 |

Signaling Pathway and Interaction Visualization

The following diagram illustrates a hypothetical signaling pathway where this compound could act as an inhibitor of a target kinase, a common mechanism for pyridine-containing therapeutic agents.

Conclusion

This technical guide has outlined a comprehensive computational methodology for the in-depth study of this compound. The proposed theoretical investigations, encompassing quantum chemical calculations and molecular docking, would provide invaluable insights into its electronic structure, reactivity, and potential as a targeted therapeutic agent. The protocols and expected data presented herein serve as a robust framework for researchers and scientists in the field of drug discovery and materials science to unlock the full potential of this promising molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H9NO2 | CID 817731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. longdom.org [longdom.org]

- 5. Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of 2,4-Dimethoxypyridine and its Derivatives via Nucleophilic Aromatic Substitution

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dimethoxypyridine and its derivatives are valuable heterocyclic compounds in medicinal chemistry and materials science.[1] They serve as key intermediates in the synthesis of various biologically active molecules, including anti-inflammatory agents, and are also utilized in the development of agrochemicals.[1] The synthesis of these compounds is typically achieved through nucleophilic aromatic substitution (SNAr), a class of reactions where a nucleophile displaces a leaving group on an aromatic ring.[2] Pyridine rings are particularly susceptible to this reaction, especially when substituted with leaving groups at the ortho and para positions, due to the ability of the nitrogen atom to stabilize the negatively charged intermediate.[2]

This document provides a detailed protocol for the synthesis of this compound from 2,4-dichloropyridine using sodium methoxide. It also outlines the general strategy for producing various derivatives.

Core Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The primary route for synthesizing this compound involves the displacement of chloride ions from 2,4-dichloropyridine by a methoxide nucleophile. In 2,4-dichloropyridine, the chlorine atoms are electronically distinct.[3] The C4 position is generally more susceptible to nucleophilic attack in SNAr reactions because the negative charge in the resulting intermediate (a Meisenheimer complex) can be effectively delocalized onto the pyridine nitrogen.[2][3] The subsequent substitution at the C2 position yields the final this compound product.

Experimental Protocol: Synthesis of this compound

This protocol details the reaction of 2,4-dichloropyridine with sodium methoxide.

1. Materials and Reagents

-

Sodium metal (Na) or Sodium methoxide (CH₃ONa)

-

Anhydrous Methanol (CH₃OH)

-

Anhydrous Toluene or DMF (optional, as solvent)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate (for chromatography elution)

2. Equipment

-

Round-bottom flask (flame-dried)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (Argon or Nitrogen line)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates and developing chamber

3. Procedure

Step 3.1: Preparation of Sodium Methoxide in Methanol (if not using commercial solution)

-

Under an inert atmosphere (Argon or Nitrogen), add anhydrous methanol to a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Carefully add sodium metal, cut into small pieces, portion-wise to the methanol at 0 °C (ice bath). The reaction is exothermic.

-

Stir the mixture until all the sodium has completely dissolved to form a clear solution of sodium methoxide.

Step 3.2: Nucleophilic Aromatic Substitution Reaction

-

To the freshly prepared sodium methoxide solution, add 2,4-dichloropyridine dropwise at room temperature.

-

Once the addition is complete, attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C for methanol).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2,4-dichloropyridine) is consumed.

Step 3.3: Work-up and Isolation

-

Cool the reaction mixture to room temperature and carefully quench by adding water.

-

Reduce the volume of the solvent using a rotary evaporator.

-

Transfer the aqueous residue to a separatory funnel and extract the product three times with an organic solvent such as ethyl acetate or diethyl ether.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3.4: Purification

-

Purify the crude residue by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes to isolate the pure this compound.

-

Combine the fractions containing the product and remove the solvent under reduced pressure to yield the final product as an oil or low-melting solid.

4. Characterization

-

Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 2,4-Dichloropyridine | [3] |

| Nucleophile | Sodium Methoxide | [7] |

| Molar Ratio | 1.0 : 2.2 (Dichloropyridine : Methoxide) | Typical SNAr |

| Solvent | Anhydrous Methanol | [8] |

| Temperature | Reflux (~65 °C) | Typical SNAr |

| Reaction Time | 4 - 12 hours | Monitored by TLC |

| Typical Yield | 70 - 85% | Based on similar reactions |

Synthesis of Derivatives

The synthesis of this compound derivatives can be achieved through two primary strategies:

-

Modification of the Starting Material: Use a substituted 2,4-dichloropyridine to introduce functionality that is carried through the synthetic sequence.

-

Post-synthesis Modification: Perform further chemical transformations on the this compound product. For example, directed ortho-metalation using a strong base like n-butyllithium (n-BuLi) followed by quenching with an electrophile can introduce substituents at the C3 position.[9]

Visualizations

Experimental Workflow

The overall experimental process for the synthesis of this compound is depicted below.

Caption: General workflow for the synthesis of this compound.

Reaction Mechanism

The logical steps of the nucleophilic aromatic substitution (SNAr) mechanism are illustrated below.

Caption: The SNAr mechanism for the formation of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. 2,4-Dichloropyridine | C5H3Cl2N | CID 33515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 26452-80-2|2,4-Dichloropyridine|BLD Pharm [bldpharm.com]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. arkat-usa.org [arkat-usa.org]

Application Notes and Protocols: 2,4-Dimethoxypyridine as a Catalyst in Acylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylation is a fundamental and widely utilized transformation in organic synthesis, crucial for the formation of esters and amides. These functional groups are ubiquitous in pharmaceuticals, natural products, and advanced materials. The efficiency of acylation reactions is often enhanced by the use of nucleophilic catalysts. While 4-(Dimethylamino)pyridine (DMAP) is a well-established and highly effective catalyst for a broad range of acylation reactions, the exploration of other substituted pyridines continues to be of significant interest for modulating reactivity and selectivity.[1][2][3][4]

This document provides an overview of the anticipated use of 2,4-Dimethoxypyridine as a nucleophilic catalyst in acylation reactions. Although specific experimental data for this compound is not extensively documented in the literature, its catalytic activity can be inferred from the well-understood mechanism of related pyridine-based catalysts.[1][5] The electronic effects of the methoxy substituents are expected to play a key role in modulating the nucleophilicity of the pyridine nitrogen and, consequently, its catalytic efficacy.

Principle of Catalysis

The catalytic activity of substituted pyridines in acylation reactions stems from their ability to act as potent nucleophilic catalysts. The general mechanism involves the initial reaction of the pyridine nitrogen with the acylating agent (e.g., an acid anhydride or acyl chloride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the starting acylating agent, rendering it highly susceptible to nucleophilic attack by an alcohol or amine to furnish the desired ester or amide and regenerate the catalyst.[1][3][5]

The efficiency of the catalyst is largely governed by the nucleophilicity of the pyridine nitrogen. Electron-donating groups on the pyridine ring increase the electron density on the nitrogen atom, thereby enhancing its nucleophilicity and catalytic activity. Conversely, electron-withdrawing groups decrease nucleophilicity and catalytic performance.[1]

In the case of this compound, the two methoxy groups are expected to have a significant electronic influence on the pyridine ring. The methoxy group at the 4-position, in particular, is anticipated to increase the nucleophilicity of the pyridine nitrogen through resonance electron donation, analogous to the dimethylamino group in DMAP. The methoxy group at the 2-position may have a more complex effect, potentially influencing both the electronics and sterics around the nitrogen atom.

Comparative Catalyst Data

| Catalyst | Substrate | Acylating Agent | Solvent | Conditions | Yield | Reference |

| DMAP | 1-Phenylethanol | Acetic Anhydride | Dichloromethane | Room Temp, 2h | >95% | Inferred from[1] |

| Pyridine | Benzyl Alcohol | Oleic Anhydride | Pyridine (solvent) | Room Temp | Slow | [5] |

| DMAP (co-catalyst) | Cyclohexanol | Oleic Anhydride | Pyridine | 60°C, 16-24h | High | [5] |

| DMAP | Mesitol | Acetic Anhydride | Dichloromethane | Room Temp, 2h | 98% | [2] |

Experimental Protocols

The following are general protocols for acylation reactions that can be adapted for the use of this compound as a catalyst. Optimization of reaction conditions, including catalyst loading, temperature, and reaction time, is recommended for specific substrates.

General Protocol for the Acylation of a Primary Alcohol

Materials:

-

Primary Alcohol (e.g., Benzyl Alcohol)

-

Acylating Agent (e.g., Acetic Anhydride)

-

This compound (Catalyst)

-

Anhydrous Solvent (e.g., Dichloromethane, Acetonitrile)

-

Base (e.g., Triethylamine or Pyridine, if necessary)

-

Quenching solution (e.g., Saturated aqueous Sodium Bicarbonate)

-

Drying agent (e.g., Anhydrous Magnesium Sulfate or Sodium Sulfate)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq).

-

Dissolve the alcohol in the anhydrous solvent.

-

Add this compound (0.05 - 0.2 eq).

-

If the acylating agent is an acyl chloride, add a stoichiometric amount of a non-nucleophilic base like triethylamine (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acylating agent (1.2 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Wash the combined organic layers with 1 M HCl (if a base was used), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

General Protocol for the Acylation of a Sterically Hindered Alcohol

Materials:

-

Sterically Hindered Alcohol (e.g., tert-Butanol)

-

Acylating Agent (e.g., Acetic Anhydride)

-

This compound (Catalyst)

-

Anhydrous Solvent (e.g., Dichloromethane, Acetonitrile)

-

Base (e.g., Triethylamine or Pyridine)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the sterically hindered alcohol (1.0 eq) in the anhydrous solvent.

-

Add this compound (0.1 - 0.5 eq) and a non-nucleophilic base such as triethylamine (1.5 eq).

-

Add the acylating agent (1.5 eq) to the solution.

-

Heat the reaction mixture to a suitable temperature (e.g., 40-60 °C) and stir.

-

Monitor the reaction progress by TLC. These reactions may require longer reaction times.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Work-up the reaction as described in the general protocol for primary alcohols.

-

Purify the product by silica gel column chromatography.

Visualizations

Caption: Catalytic cycle of this compound in an acylation reaction.

Caption: General experimental workflow for a this compound catalyzed acylation.

References

Application of 2,4-Dimethoxypyridine in the Synthesis of Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4-dimethoxypyridine and its derivatives as versatile building blocks in the synthesis of a range of pharmaceutical compounds. The unique electronic and steric properties of this pyridine scaffold make it a valuable synthon in the development of novel therapeutics, including potential antiviral agents, anticoagulants, and modulators of key enzymes implicated in neurodegenerative diseases.

Synthesis of Tetrahydropyrimido[4,5-b]quinolines: Potential Antiviral and Antiproliferative Agents

A one-pot, three-component microwave-assisted synthesis using 6-amino-2,4-dimethoxypyrimidine, an aromatic aldehyde, and dimedone offers an efficient and environmentally friendly route to novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. These compounds have shown promising in vitro antiproliferative activity against various human tumor cell lines and have been investigated for their potential as antiviral agents, including against SARS-CoV-2.

Quantitative Data Summary

| Entry | Aromatic Aldehyde | Product | Reaction Time (min) | Yield (%) |

| 1 | 4-Chlorobenzaldehyde | 4a | 10 | 92 |

| 2 | 4-Fluorobenzaldehyde | 4b | 12 | 90 |

| 3 | 4-Bromobenzaldehyde | 4c | 10 | 94 |

| 4 | 2,4-Dichlorobenzaldehyde | 4d | 15 | 88 |

| 5 | 4-Nitrobenzaldehyde | 4e | 8 | 95 |

Experimental Protocol: Microwave-Assisted Synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones

Materials:

-

Aromatic aldehyde (1 mmol)

-

6-Amino-2,4-dimethoxypyrimidine (1 mmol)

-

Dimedone (1 mmol)

-

Glacial Acetic Acid (3 mL)

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, combine the aromatic aldehyde (1 mmol), 6-amino-2,4-dimethoxypyrimidine (1 mmol), dimedone (1 mmol), and glacial acetic acid (3 mL).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at 75 W under reflux conditions for the time specified in the data table.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and n-hexane (30:70 v/v) as the mobile phase.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into ice-cold water.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry to afford the pure product. No column chromatography is typically required.

Proposed Antiviral Mechanism of Action Workflow

Proposed mechanism of antiviral action of Tetrahydropyrimido[4,5-b]quinolines.

Synthesis of Selective Factor XIa Inhibitors for Thrombotic Diseases

A key step in the synthesis of a new class of selective Factor XIa (FXIa) inhibitors involves the Suzuki coupling of 2,5-dimethoxypyridine-4-boronic acid with an appropriate aryl halide. These inhibitors are being investigated for the treatment and prevention of thromboembolic disorders with a potentially lower risk of bleeding compared to traditional anticoagulants.

Quantitative Data Summary for Suzuki Coupling

| Entry | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromo-4-chloroaniline | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 90 | 8 | 69 |

Experimental Protocol: General Procedure for Suzuki Coupling

Materials:

-

2-Bromo-4-chloroaniline (1.0 eq)

-

2,5-Dimethoxypyridine-4-boronic acid (1.05 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-